{3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a chemical compound known for its unique bicyclic structure.
Preparation Methods
The synthesis of {3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves several steps. One common method is the [2+2] cycloaddition reaction, which is a photochemical process. This reaction forms the bicyclic structure, which can then be further derivatized through various transformations . Industrial production methods for this compound are still under exploration, but the modular approach using photochemistry is promising for large-scale synthesis .
Chemical Reactions Analysis
{3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols or alkanes.
Scientific Research Applications
{3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules due to its unique structure.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of {3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding. These interactions lead to changes in cellular processes, which can result in therapeutic effects.
Comparison with Similar Compounds
{3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is unique due to its bicyclic structure, which distinguishes it from other similar compounds. Some similar compounds include:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic framework but differ in their functional groups and overall reactivity.
Oxabicyclo[2.2.2]octane derivatives: These compounds have a different ring size and oxygen placement, leading to distinct chemical properties and applications.
Properties
CAS No. |
2731009-67-7 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.